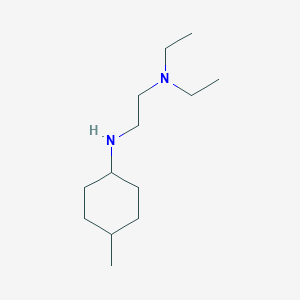
N1,N1-Diethyl-N2-(4-methylcyclohexyl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1,N1-Diethyl-N2-(4-methylcyclohexyl)ethane-1,2-diamine is a versatile chemical compound with the molecular formula C13H28N2 and a molecular weight of 212.37 g/mol . This compound is known for its high purity and unique blend of properties, making it valuable for various laboratory experiments and research endeavors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1-Diethyl-N2-(4-methylcyclohexyl)ethane-1,2-diamine typically involves the reaction of diethylamine with 4-methylcyclohexanone, followed by the addition of ethylenediamine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as distillation or recrystallization to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N1,N1-Diethyl-N2-(4-methylcyclohexyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N1,N1-Diethyl-N2-(4-methylcyclohexyl)ethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of N1,N1-Diethyl-N2-(4-methylcyclohexyl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to metal ions and forming complexes that exhibit unique catalytic properties. Additionally, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
N,N’-Dimethylethylenediamine: Similar in structure but with different alkyl groups.
N,N’-Diethyl-1,2-cyclohexanediamine: Similar cyclic structure but different substituents.
N-Methylethylenediamine: Contains a methyl group instead of ethyl groups
Uniqueness
N1,N1-Diethyl-N2-(4-methylcyclohexyl)ethane-1,2-diamine stands out due to its specific combination of diethyl and 4-methylcyclohexyl groups, which confer unique chemical and physical properties. This makes it particularly valuable in applications requiring high specificity and performance .
Properties
Molecular Formula |
C13H28N2 |
|---|---|
Molecular Weight |
212.37 g/mol |
IUPAC Name |
N',N'-diethyl-N-(4-methylcyclohexyl)ethane-1,2-diamine |
InChI |
InChI=1S/C13H28N2/c1-4-15(5-2)11-10-14-13-8-6-12(3)7-9-13/h12-14H,4-11H2,1-3H3 |
InChI Key |
CPOIJZYMWMEZJG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC1CCC(CC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


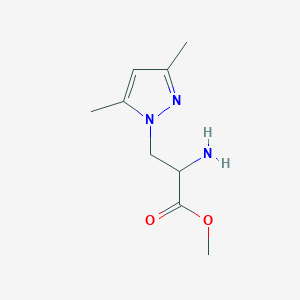

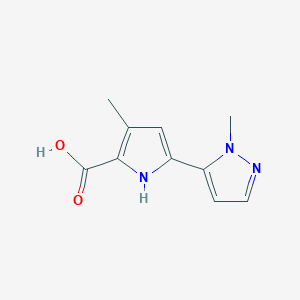
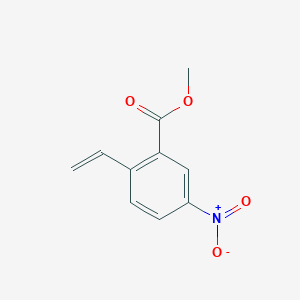


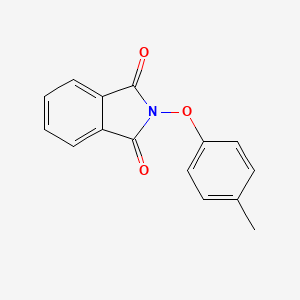

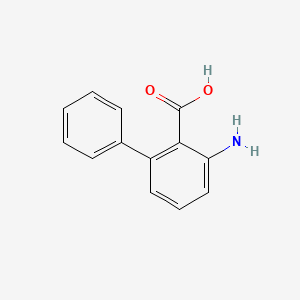
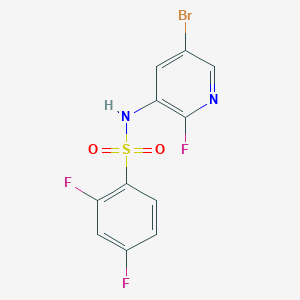
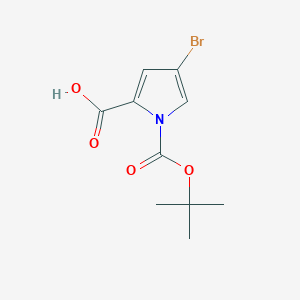
![6-Bromo-2-fluoropyrazolo[1,5-a]pyrimidine](/img/structure/B13016638.png)

![tert-Butyl 9-fluoro-2,7-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13016645.png)
